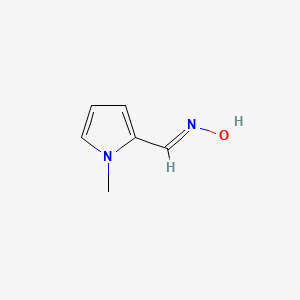

1-メチル-1H-ピロール-2-カルバルデヒドオキシム

概要

説明

1-methyl-1H-pyrrole-2-carbaldehyde oxime is a chemical compound with the CAS Number: 37110-15-9 . It has a molecular weight of 124.14 and its IUPAC name is 1-methyl-1H-pyrrole-2-carbaldehyde oxime . It is a solid substance .

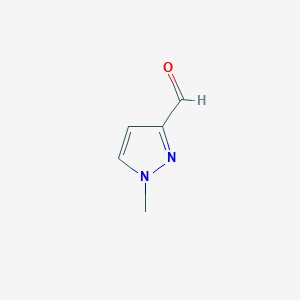

Molecular Structure Analysis

The molecular structure of 1-methyl-1H-pyrrole-2-carbaldehyde oxime is represented by the InChI code: 1S/C6H8N2O/c1-8-4-2-3-6(8)5-7-9/h2-4H,5H2,1H3 .Physical and Chemical Properties Analysis

1-methyl-1H-pyrrole-2-carbaldehyde oxime is a solid substance . The compound has a molecular weight of 124.14 . Unfortunately, specific physical properties like melting point, boiling point, and solubility were not found in the retrieved data.科学的研究の応用

糖尿病のバイオマーカー

1-メチル-1H-ピロール-2-カルバルデヒドオキシム: は、ピロール-2-カルバルデヒド(Py-2-C)と構造的に関連しており、糖尿病の早期発見に重要な役割を果たすことが明らかになっています。 ピラリンは、よく知られた糖尿病の分子マーカーであり、Py-2-C骨格を有し、生体内での一連の反応後に生成されます 。この化合物は、糖尿病の発症に重要な役割を果たす、高度糖化最終産物(AGEs)の形成に関与するため、バイオマーカーとしての役割が重要です。

天然物単離

Py-2-Cの誘導体には、オキシム変異体も含まれており、真菌、植物、微生物などのさまざまな天然源から単離されています 。これらの化合物は、多様な生理活性と潜在的な治療用途を持つため、注目されています。

薬理学的な関心

製薬会社は、Py-2-C誘導体を含む食用キノコから抽出された主要な化合物の関心に注目しています 。これらの化合物は、さまざまな疾患の治療における潜在的な利点について研究されており、創薬および開発にとって貴重なものです。

微生物における構造解析

微生物由来のピロール-2-カルバルデヒドと、植物または真菌由来のピロール-2-カルバルデヒドの間には、注目すべき構造的な違いがあります。 1-メチル-1H-ピロール-2-カルバルデヒドオキシムなどのN-置換変異体は、その独特の特性と製薬用途における潜在的な用途のために特に注目されています .

アルドース還元酵素およびアルデヒド還元酵素阻害

1-メチル-1H-ピロール-2-カルバルデヒドオキシム誘導体は、アルドース還元酵素(ALR2)およびアルデヒド還元酵素(ALR1)の阻害剤として評価されています 。これらの酵素は、糖尿病の合併症に関与しており、その阻害は治療介入のための有望なアプローチです。

今後の研究方向

1-メチル-1H-ピロール-2-カルバルデヒドオキシムを含むPy-2-C誘導体の今後の研究方向は有望です。 炭素鎖の長さと生理活性の間の構造活性相関は、医薬品化学における新たな発見につながる可能性のある興味深い分野です .

作用機序

Target of Action

Pyrrole compounds are generally known to interact with various biological targets due to their presence in many natural products and pharmaceuticals .

Mode of Action

Pyrrole derivatives can exhibit a wide range of biological activities, depending on their specific structures and the nature of their substituents .

Biochemical Pathways

Pyrrole derivatives are known to be involved in various biochemical pathways due to their diverse biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-methyl-1H-pyrrole-2-carbaldehyde oxime . These factors can include pH, temperature, presence of other molecules, and the specific biological environment where the compound is active.

生化学分析

Biochemical Properties

1-methyl-1H-pyrrole-2-carbaldehyde oxime plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 1-methyl-1H-pyrrole-2-carbaldehyde oxime and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, 1-methyl-1H-pyrrole-2-carbaldehyde oxime can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

1-methyl-1H-pyrrole-2-carbaldehyde oxime has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 1-methyl-1H-pyrrole-2-carbaldehyde oxime can modulate the activity of transcription factors, leading to changes in gene expression . This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, 1-methyl-1H-pyrrole-2-carbaldehyde oxime has been found to impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 1-methyl-1H-pyrrole-2-carbaldehyde oxime involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule’s function . For instance, 1-methyl-1H-pyrrole-2-carbaldehyde oxime has been shown to inhibit the activity of certain kinases, which are enzymes involved in phosphorylation processes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-methyl-1H-pyrrole-2-carbaldehyde oxime have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-methyl-1H-pyrrole-2-carbaldehyde oxime is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells. Long-term studies have also indicated that prolonged exposure to 1-methyl-1H-pyrrole-2-carbaldehyde oxime can result in cumulative effects on cellular function, such as changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-methyl-1H-pyrrole-2-carbaldehyde oxime vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 1-methyl-1H-pyrrole-2-carbaldehyde oxime can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with critical enzymes and receptors in the liver and kidneys. Threshold effects have also been observed, where a certain dosage level must be reached before significant biochemical and cellular changes occur.

特性

IUPAC Name |

(NE)-N-[(1-methylpyrrol-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-8-4-2-3-6(8)5-7-9/h2-5,9H,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPMPNSDKOHWPJ-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55970-42-8 | |

| Record name | NSC191942 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

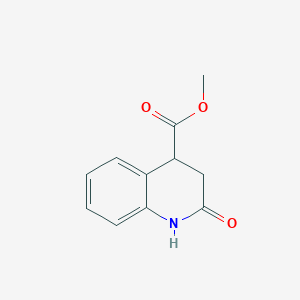

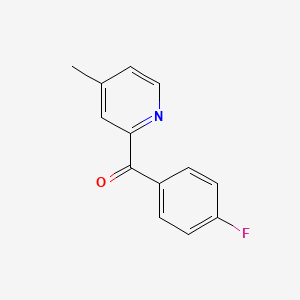

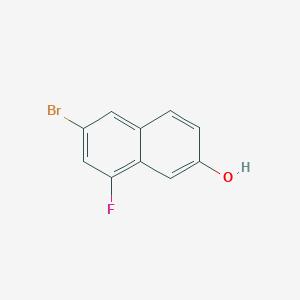

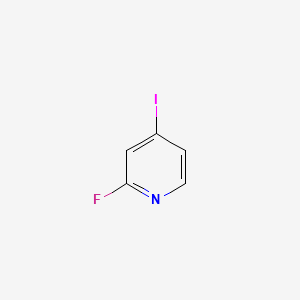

Feasible Synthetic Routes

Q1: How does 1-methyl-1H-pyrrole-2-carbaldehyde oxime interact with manganese(III) ions and what is the significance of the resulting structure?

A1: 1-methyl-1H-pyrrole-2-carbaldehyde oxime acts as a ligand, coordinating to manganese(III) ions through its oxygen and nitrogen atoms. [] This interaction leads to the formation of a unique {Mn(III)25} cluster with a barrel-like structure. These clusters are not isolated but are bridged by sodium ions (Na+) to create a one-dimensional polymeric chain. The resulting supramolecular structure exhibits single-molecule magnetic behavior, which is of significant interest in the field of molecular magnetism. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1312464.png)

![[4-(Furan-2-yl)phenyl]methanamine](/img/structure/B1312494.png)